methyl [4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]carbamate
Overview
Description
Methyl [4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]carbamate is a chemical compound known for its diverse applications, particularly in the field of agriculture as a herbicide. This compound is effective in controlling a wide range of weeds by interfering with their metabolic processes and inhibiting cell division at the growth point .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]carbamate typically involves the reaction of 2,5-dichlorophenyl isothiocyanate with methyl carbamate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl [4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions.
Substitution: Sodium methoxide; conducted in methanol or ethanol as solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or thiazoles.
Scientific Research Applications
Methyl [4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex thiazole derivatives.
Biology: Studied for its effects on microbial activity and potential use in bioremediation.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
Mechanism of Action
The compound exerts its effects by inhibiting key enzymes involved in metabolic processes. Specifically, it targets enzymes responsible for cell division, leading to the disruption of growth in weeds. The molecular pathways involved include the inhibition of acetylcholinesterase and interference with the synthesis of nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Methyl N-(3,4-dichlorophenyl)carbamate: Another carbamate herbicide with similar applications but different structural properties.
2,5-Dichlorophenyl isothiocyanate: A precursor in the synthesis of various thiazole derivatives.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents, leading to varied biological activities.
Uniqueness
Methyl [4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]carbamate is unique due to its specific combination of a thiazole ring and a carbamate group, which imparts distinct herbicidal properties. Its ability to inhibit cell division at the growth point makes it particularly effective in controlling a wide range of weeds .
Properties
IUPAC Name |
methyl N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c1-17-11(16)15-10-14-9(5-18-10)7-4-6(12)2-3-8(7)13/h2-5H,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXJWZMFJXJEQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24791089 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.